molecular formula C20H20N4O B3795995 N-[(1R,2S)-2-phenylcyclopropyl]-1-(2-phenylethyl)triazole-4-carboxamide

N-[(1R,2S)-2-phenylcyclopropyl]-1-(2-phenylethyl)triazole-4-carboxamide

Cat. No.: B3795995
M. Wt: 332.4 g/mol
InChI Key: RGTXSQFZAIRLTQ-ZWKOTPCHSA-N
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Description

N-[(1R,2S)-2-phenylcyclopropyl]-1-(2-phenylethyl)triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Properties

IUPAC Name

N-[(1R,2S)-2-phenylcyclopropyl]-1-(2-phenylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c25-20(21-18-13-17(18)16-9-5-2-6-10-16)19-14-24(23-22-19)12-11-15-7-3-1-4-8-15/h1-10,14,17-18H,11-13H2,(H,21,25)/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTXSQFZAIRLTQ-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1NC(=O)C2=CN(N=N2)CCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1NC(=O)C2=CN(N=N2)CCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2S)-2-phenylcyclopropyl]-1-(2-phenylethyl)triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the cyclopropyl and phenylethyl intermediates. The key steps include:

    Cyclopropyl Formation: The cyclopropyl group is synthesized through the cyclization of appropriate precursors under specific conditions, such as the use of strong bases or catalysts.

    Phenylethyl Group Addition: The phenylethyl group is introduced through a series of reactions, including alkylation and substitution reactions.

    Triazole Ring Formation: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes as starting materials. This step may involve the use of copper catalysts to facilitate the reaction.

    Final Coupling: The final step involves coupling the cyclopropyl and phenylethyl intermediates with the triazole ring to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include:

    Batch Reactors: Utilizing batch reactors for controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.

    Purification Techniques: Implementing advanced purification techniques such as chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2S)-2-phenylcyclopropyl]-1-(2-phenylethyl)triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-[(1R,2S)-2-phenylcyclopropyl]-1-(2-phenylethyl)triazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-[(1R,2S)-2-phenylcyclopropyl]-1-(2-phenylethyl)triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Receptor Interaction: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling and function.

    Pathway Modulation: Modulating key signaling pathways, such as those involved in cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

N-[(1R,2S)-2-phenylcyclopropyl]-1-(2-phenylethyl)triazole-4-carboxamide can be compared with other similar compounds, such as:

    Cyclopropyl Derivatives: Compounds containing cyclopropyl groups, which may have similar chemical properties and reactivity.

    Phenylethyl Derivatives: Compounds containing phenylethyl groups, which may exhibit similar biological activities.

    Triazole Derivatives: Compounds containing triazole rings, which are known for their diverse applications in chemistry, biology, and medicine.

The uniqueness of this compound lies in its specific combination of cyclopropyl, phenylethyl, and triazole moieties, which contribute to its distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1R,2S)-2-phenylcyclopropyl]-1-(2-phenylethyl)triazole-4-carboxamide
Reactant of Route 2
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N-[(1R,2S)-2-phenylcyclopropyl]-1-(2-phenylethyl)triazole-4-carboxamide

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